molecular formula C23H23N3O3 B244688 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide

Número de catálogo B244688
Peso molecular: 389.4 g/mol
Clave InChI: SIEXZMRFCKWFDN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mecanismo De Acción

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide binds to the active site of BTK and inhibits its kinase activity. BTK is a key enzyme in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. Inhibition of BTK leads to downstream inhibition of several signaling pathways, including the PI3K/AKT/mTOR and NF-κB pathways, which are involved in cell survival and proliferation.
Biochemical and physiological effects:
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide has been shown to induce apoptosis and growth inhibition of B-cells in vitro and in vivo. In addition, N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide has been shown to inhibit the production of cytokines and chemokines that promote the survival and proliferation of B-cells. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models of B-cell malignancies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide is its specificity for BTK, which reduces off-target effects and toxicity. Another advantage is its oral bioavailability, which allows for convenient administration in preclinical and clinical studies. However, one limitation of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide is its potential for drug resistance, as mutations in BTK can lead to reduced sensitivity to BTK inhibitors. Another limitation is the potential for adverse effects, such as bleeding and infection, which have been observed in clinical trials.

Direcciones Futuras

For the research and development of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide include the evaluation of its efficacy and safety in clinical trials for the treatment of various B-cell malignancies. In addition, the combination of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide with other anti-cancer agents, such as venetoclax and immune checkpoint inhibitors, is an area of active investigation. The identification of biomarkers that predict response to N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide and the development of strategies to overcome drug resistance are also important areas of research. Finally, the evaluation of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide in other diseases, such as autoimmune disorders and inflammatory diseases, is an area of potential future exploration.

Métodos De Síntesis

The synthesis of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide involves several steps, starting with the reaction of 4-methylbenzoyl chloride with 4-aminophenyl piperazine to form N-(4-aminophenyl)-4-methylbenzamide. This intermediate is then reacted with 2-furoyl chloride to obtain the final product, N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide.

Aplicaciones Científicas De Investigación

N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide inhibits BTK phosphorylation and downstream signaling pathways, leading to apoptosis and growth inhibition of B-cells. In vivo studies have demonstrated the efficacy of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methylbenzamide in reducing tumor growth and improving survival in mouse models of B-cell malignancies.

Propiedades

Fórmula molecular

C23H23N3O3

Peso molecular

389.4 g/mol

Nombre IUPAC

N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-4-methylbenzamide

InChI

InChI=1S/C23H23N3O3/c1-17-4-6-18(7-5-17)22(27)24-19-8-10-20(11-9-19)25-12-14-26(15-13-25)23(28)21-3-2-16-29-21/h2-11,16H,12-15H2,1H3,(H,24,27)

Clave InChI

SIEXZMRFCKWFDN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4

SMILES canónico

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.